Home > Products > Screening Compounds P4548 > Mc-Val-Ala-PAB-OH
Mc-Val-Ala-PAB-OH -

Mc-Val-Ala-PAB-OH

Catalog Number: EVT-13532140
CAS Number:
Molecular Formula: C25H34N4O6
Molecular Weight: 486.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mc-Val-Ala-PAB-OH, also known as 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide, is a compound classified as a linker in the context of antibody-drug conjugates (ADCs). This compound plays a crucial role in the development of targeted therapies in oncology and other fields by facilitating the attachment of cytotoxic agents to monoclonal antibodies. Its structure allows for selective delivery of drugs to cancer cells, minimizing damage to healthy tissues.

Synthesis Analysis

Methods

The synthesis of Mc-Val-Ala-PAB-OH can be approached through various methodologies. One notable method involves a multi-step process starting from l-Citrulline. The synthesis typically includes:

  1. Formation of Intermediates: The linker containing free benzyl alcohol is dissolved in a suitable solvent, followed by the addition of bis(4-nitrophenyl)carbonate and diisopropylethylamine.
  2. Coupling Reactions: The intermediate product is then reacted with the drug portion containing free amino groups, utilizing reagents such as 1-hydroxybenzotriazole and pyridine to form the final conjugate .
  3. Purification: Each step requires careful extraction and purification to yield high-purity products, often utilizing chromatographic techniques.

Technical Details

The synthesis can achieve yields ranging from 85% to 95%, depending on the specific reaction conditions and purity requirements. The process may also involve protecting group strategies to ensure selectivity during coupling reactions .

Molecular Structure Analysis

Structure

The molecular formula for Mc-Val-Ala-PAB-OH is C25H34N4O6, with a molecular weight of 486.56 g/mol. The compound features a complex structure that includes multiple functional groups essential for its reactivity and interaction with biological targets.

Data

Key structural data include:

  • InChI Key: DAMSURYLURICHN-SBUREZEXSA-N
  • CAS Number: 1870916-87-2

The structural representation highlights the presence of a pyrrolidine moiety, which contributes to its pharmacological properties .

Chemical Reactions Analysis

Reactions

Mc-Val-Ala-PAB-OH participates in several chemical reactions, primarily involving amide bond formation with cytotoxic agents. These reactions are critical for creating stable ADCs that can effectively deliver therapeutic payloads to target cells.

Technical Details

The compound's reactivity is influenced by its functional groups, allowing it to form covalent bonds with various drug molecules through nucleophilic attack mechanisms. This process is often facilitated under mild conditions to preserve the integrity of both the linker and the drug .

Mechanism of Action

Process

The mechanism of action for Mc-Val-Ala-PAB-OH revolves around its role as a cleavable linker in ADCs. Upon internalization by target cells, proteolytic enzymes cleave the linker, releasing the cytotoxic agent directly into the cell.

Data

This targeted release mechanism enhances the efficacy of cancer therapies by ensuring that high concentrations of drugs are delivered specifically where needed while minimizing systemic exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.322 g/cm³ (predicted)
  • Boiling Point: Estimated at 931.4 °C (predicted)

Chemical Properties

Mc-Val-Ala-PAB-OH exhibits stability under physiological conditions but is designed to be cleaved by specific enzymes within target cells, enhancing its utility in therapeutic applications .

Applications

Scientific Uses

Mc-Val-Ala-PAB-OH is primarily used in:

  • Antibody-drug Conjugates: As a linker that connects cytotoxic drugs to antibodies for targeted cancer therapy.
  • Research: In studies focusing on drug delivery mechanisms and the development of novel therapeutic agents.

Its application extends into various fields including immunology, oncology, and biochemistry, where precise drug delivery systems are essential for effective treatment outcomes .

Introduction to Mc-Val-Ala-PAB-OH in Antibody-Drug Conjugate (ADC) Development

Role of Dipeptide Linkers in ADC Architecture

Dipeptide linkers serve as protease-sensitive spacers strategically positioned between the antibody carrier and cytotoxic payload in ADCs. Their fundamental purpose is to maintain covalent integrity during systemic circulation while undergoing selective cleavage within specific intracellular compartments of target cells. This controlled release mechanism capitalizes on the distinct proteolytic environment of cancer cells, particularly the elevated lysosomal protease activity compared to normal plasma conditions. Mc-Val-Ala-PAB-OH exemplifies this design philosophy, where the Val-Ala dipeptide sequence functions as a protease recognition motif that is efficiently cleaved by cathepsin B—a cysteine protease overexpressed in many tumor types [2] [6].

The structural architecture of dipeptide linkers requires careful optimization to balance multiple parameters: plasma stability, cleavage efficiency, and solubility profiles. Unlike non-specific acid-labile linkers (e.g., hydrazones) that may prematurely release payloads in circulation, dipeptide linkers offer superior stability in plasma (pH ~7.4) while rapidly cleaving in the acidic lysosomal environment (pH 4.5-5.0). This differential stability arises from the substrate specificity of lysosomal proteases that recognize and hydrolyze particular peptide sequences. The Val-Ala dipeptide in Mc-Val-Ala-PAB-OH demonstrates high specificity for cathepsin B, minimizing off-target cleavage by other proteases and thereby reducing non-specific payload release [2] [8].

The incorporation of a hydrophilic spacer (6-maleimidocaproyl, "Mc") enhances the overall solubility of the linker-payload complex, addressing the hydrophobicity challenges that often plague high-drug-antibody ratio (DAR) ADCs. This structural feature helps mitigate aggregation issues and improves pharmacokinetic profiles, enabling the development of ADCs with higher DAR values while maintaining acceptable systemic stability [1] [2].

Evolution of Valine-Alanine (Val-Ala) Linkers in Next-Generation ADCs

The development of Val-Ala linkers represents a significant evolution from first-generation dipeptide linkers, particularly the widely implemented Val-Cit (valine-citrulline) system. While Val-Cit linkers demonstrated improved stability over non-peptidic alternatives, clinical experience revealed limitations including susceptibility to carboxylesterase-mediated cleavage in plasma and aggregation tendencies in high-DAR conjugates. These observations prompted the exploration of alternative dipeptide sequences with improved pharmaceutical properties [2].

Comparative studies between Val-Cit and Val-Ala linkers conjugated to monomethyl auristatin E (MMAE) payloads revealed critical advantages for the Val-Ala configuration:

Table 1: Comparative Properties of Dipeptide Linkers in ADC Development

PropertyVal-Cit LinkerVal-Ala Linker
Plasma StabilityModerateHigh
Cathepsin B CleavageBroad protease sensitivitySelective for cathepsin B
Aggregation at High DARSignificantReduced
Buffer StabilityGoodComparable
In Vitro PotencyHighComparable
Carboxylesterase SusceptibilityYesNo

The superior cathepsin B selectivity of Val-Ala linkers represents a key pharmacological advantage. While Val-Cit linkers exhibit broad sensitivity to multiple cathepsins (including cathepsin B, L, and K), Val-Ala demonstrates predominant specificity for cathepsin B. This enzymatic selectivity translates to more controlled payload release, as evidenced by studies showing that cathepsin B inhibitors effectively blocked drug release from Val-Ala linkers (>75% inhibition) but had minimal effect on Val-Cit linkers (<15% inhibition) [2].

Furthermore, Val-Ala linkers demonstrate reduced aggregation propensity in high-DAR constructs compared to their Val-Cit counterparts. This characteristic enables the development of ADCs with higher drug loading, potentially enhancing antitumor efficacy without compromising pharmacokinetic stability. This advantage was demonstrated in anti-Her2 ADCs utilizing random cysteine conjugation, where Val-Ala conjugates showed significantly less aggregation than Val-Cit equivalents at high DAR values [2].

The evolution toward Val-Ala linkers is further validated in next-generation FDA-approved ADCs, including the groundbreaking trastuzumab deruxtecan (Enhertu®), which employs a Gly-Gly-Phe-Gly tetrapeptide linker with a self-immolative spacer. This design paradigm shift toward more stable and selective peptide linkers underscores the importance of optimized linker technology in achieving enhanced therapeutic indices [2] [6].

Structural and Functional Significance of the p-Aminobenzyloxycarbonyl (PAB) Group

The p-aminobenzyloxycarbonyl (PAB) moiety represents a critical self-immolative spacer in Mc-Val-Ala-PAB-OH that enables efficient payload release following dipeptide cleavage. This structural component serves as a molecular bridge between the protease-cleavable dipeptide and the cytotoxic payload, fulfilling several essential functions in ADC pharmacology [1] [2].

The self-immolative mechanism of PAB operates through a 1,6-elimination process triggered by dipeptide cleavage. Following proteolytic hydrolysis of the Val-Ala amide bond, the liberated amine group on the PAB component initiates an electronic rearrangement that ultimately releases the payload in its unmodified, pharmacologically active form. This process occurs through the formation of a quinone methide intermediate, which subsequently hydrolyzes to yield the free drug and a benign byproduct. This sophisticated release mechanism ensures that even payloads without directly accessible functional groups can be efficiently liberated in their native forms [2] [4].

The structural attributes of the PAB group contribute significantly to the overall conformational flexibility of the linker. With a molecular formula of C₂₁H₂₆N₄O₆ for MA-Val-Ala-PAB-OH (a closely related analog) and a molecular weight of approximately 430.46 g/mol, the PAB-containing linker maintains an optimal balance between stability and flexibility [4]. The para-substituted benzene ring provides an electron-donating system that facilitates the elimination cascade while maintaining chemical stability during systemic circulation. This molecular architecture has demonstrated superior performance compared to alternative spacers, particularly in terms of payload release kinetics and efficiency [2].

The incorporation of PAB also addresses steric constraints that might otherwise impede protease accessibility to the dipeptide cleavage site. By positioning the cleavage site away from the payload, the PAB spacer ensures that the steric bulk of the cytotoxic molecule does not interfere with protease recognition and hydrolysis. This spatial optimization is particularly crucial for bulky payloads such as auristatins and maytansinoids, where direct attachment to the dipeptide might compromise cleavage efficiency [2] [8].

Table 2: Structural and Functional Properties of Mc-Val-Ala-PAB-OH

CharacteristicSpecificationFunctional Significance
Molecular FormulaC₂₅H₃₄N₄O₆ (Mc-Val-Ala-PAB) [1]Determines physicochemical properties
Molecular Weight486.56 g/mol [1]Influences DAR and pharmacokinetics
CAS Number1870916-87-2 [1]Unique chemical identifier
PAB Mechanism1,6-Elimination via quinone methide intermediateEnables release of unmodified payload
Dipeptide SequenceL-Valyl-L-alanineCathepsin B recognition motif
Solubility CharacteristicsSoluble in DMSO, DMF; limited aqueous solubilityFormulation considerations
Maleimide CapabilityThiol-reactive at terminal endSite-specific antibody conjugation
LogP Value~0.9 [1]Influences hydrophobicity and aggregation

Properties

Product Name

Mc-Val-Ala-PAB-OH

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide

Molecular Formula

C25H34N4O6

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31)

InChI Key

DAMSURYLURICHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.